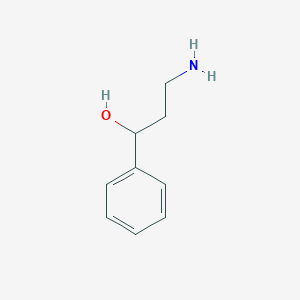

3-Amino-1-phenylpropan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIYHIOQVWTXII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964752 | |

| Record name | 3-Amino-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5053-63-4 | |

| Record name | α-(2-Aminoethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5053-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-phenylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3-Amino-1-phenylpropan-1-ol and its derivatives

An In-depth Technical Guide on the Synthesis of 3-Amino-1-phenylpropan-1-ol and its Derivatives

Introduction

This compound and its derivatives represent a critical class of chiral building blocks in modern medicinal chemistry and drug development. The core structure, featuring a phenyl group, a hydroxyl group, and an amino group on a propyl chain, contains at least one stereocenter, making its stereocontrolled synthesis a subject of significant interest. These compounds serve as key intermediates in the synthesis of several widely-used pharmaceuticals, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the norepinephrine reuptake inhibitor atomoxetine, which is used for the treatment of ADHD.[1][2] The biological activity of these pharmaceuticals is often dependent on a specific enantiomer, underscoring the necessity for efficient and highly stereoselective synthetic methodologies. This guide provides a comprehensive overview of the primary synthetic strategies for this compound and its derivatives, with a focus on the underlying chemical principles, detailed experimental protocols, and the latest advancements in stereoselective synthesis.

Part 1: Core Synthetic Strategies: A Retrosynthetic Overview

A retrosynthetic analysis of the this compound scaffold reveals several logical bond disconnections, which form the basis of the most common synthetic approaches. The primary strategies involve either the sequential or concerted formation of the C-N and C-O bonds, often with a key step dedicated to establishing the desired stereochemistry.

Sources

chemical and physical properties of 3-Amino-1-phenylpropan-1-ol

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Amino-1-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral amino alcohol that serves as a versatile building block in organic synthesis. Its structure, featuring a primary amine, a secondary alcohol, and a phenyl group, makes it a valuable intermediate in the preparation of various pharmaceutical compounds and other fine chemicals. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications, offering field-proven insights for professionals in drug development and chemical research.

Chemical Identity and Structure

A precise understanding of the molecule's identity is fundamental to its application.

Nomenclature and Identifiers

The compound is identified by several names and registry numbers depending on the context and isomeric form.

-

IUPAC Name: this compound[1]

-

Synonyms: α-(2-aminoethyl)benzenemethanol, 3-Phenyl-3-hydroxypropylamine, 3-Amino-1-phenyl-propanol[1]

Chiral variants are also common:

-

(S)-3-Amino-3-phenylpropan-1-ol: CAS 82769-76-4

-

(R)-3-Amino-1-phenylpropan-1-ol: CAS 138750-31-9[3]

Molecular Formula and Weight

Structural Representation

The molecular structure consists of a propanol backbone with a phenyl group attached to the carbon bearing the hydroxyl group (C1) and an amino group at the terminus (C3).

Caption: 2D Structure of this compound

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its behavior in various systems and are crucial for process development and formulation.

Physical State and Appearance

This compound is typically an off-white to pale yellow low-melting solid or powder.[2] Depending on its purity and isomeric form, it can also appear as white needles.[6]

Quantitative Data Summary

The following table summarizes key quantitative physicochemical properties.

| Property | Value | Source(s) |

| Molecular Weight | 151.21 g/mol | [1][2] |

| Melting Point | 70-77 °C | [6] |

| pKa (Predicted) | 14.13 ± 0.20 | [2] |

| Topological Polar Surface Area | 46.2 Ų | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

Solubility Profile

The solubility of this compound is influenced by its polar amino and hydroxyl groups, as well as the nonpolar phenyl ring.

-

Water: It is soluble in water.[7]

-

Organic Solvents: It is slightly soluble in chloroform and methanol.[2] It is also soluble in other organic solvents like alcohols and ethers.[7]

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and purity assessment.

-

Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR data are available and are used to confirm the carbon-hydrogen framework of the molecule.[1][8]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the O-H and N-H stretching of the alcohol and amine groups, respectively, as well as peaks corresponding to the aromatic ring.[6]

-

Mass Spectrometry (MS): Mass spectral data is used to determine the molecular weight and fragmentation pattern, further confirming the structure.

Synthesis and Reactivity

Synthetic Pathways

A common route for the synthesis of this compound involves a multi-step process. One established method is the Mannich reaction followed by reduction.[9]

-

Mannich Reaction: Acetophenone is condensed with formaldehyde and an amine.

-

Reduction: The resulting amino-ketone is then reduced to form the this compound.[9]

Another approach involves the reduction of 3-amino-1-phenylpropan-1-one.[10] The synthesis of the related compound, 3-methylamino-1-phenylpropanol, can be achieved by the reduction of 1-phenyl-3-methylamino-1-propen-1-one with sodium borohydride and acetic acid.[11]

Caption: Generalized Synthetic Flowchart

Chemical Reactivity

The reactivity of this compound is governed by its primary functional groups:

-

Amino Group: The primary amine is basic and can react with acids to form ammonium salts. It can also undergo N-alkylation, acylation, and other reactions typical of primary amines.

-

Hydroxyl Group: The secondary alcohol can be oxidized to a ketone or undergo esterification and etherification reactions.

-

Chiral Center: The carbon bearing the hydroxyl group is a chiral center, allowing for the synthesis of enantiomerically pure downstream products, which is of high importance in the pharmaceutical industry.[12]

Experimental Protocols

The following are illustrative protocols for the characterization of this compound.

Melting Point Determination

Objective: To determine the melting point range as an indicator of purity.

Methodology:

-

Ensure the sample is completely dry.

-

Load a small amount of the finely powdered sample into a capillary tube.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a slow, controlled rate.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Purity Assessment by Non-Aqueous Titration

Objective: To determine the purity of the compound by titrating the basic amino group.

Methodology:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in a suitable non-aqueous solvent (e.g., glacial acetic acid).

-

Add a few drops of a suitable indicator (e.g., crystal violet).

-

Titrate the solution with a standardized solution of a strong acid in a non-aqueous solvent (e.g., perchloric acid in glacial acetic acid) until the endpoint is reached, indicated by a color change.[6]

-

Calculate the purity based on the volume of titrant used.

Caption: Workflow for Purity Assessment by Titration

Applications and Safety

Known Applications

This compound and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals.[12] Its chiral nature makes it a valuable building block for producing optically active drugs. For instance, it is a key intermediate for antidepressants such as Fluoxetine, Nisoxetine, and Tomoxetine.[12][13]

Safety and Handling

GHS Hazard Statements:

Handling Recommendations:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][15]

References

- PrepChem. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol.

- PubChem. (n.d.). This compound.

- (n.d.). Productdetails-(R)-3-Amino-3-phenylpropan-1-ol.

- (n.d.). MSDS of (S)-3-aMino-1-phenyl-propan-1-ol.

- ChemBK. (2024). 3-AMINO-3-(3-CHLORO-PHENYL)-PROPAN-1-OL.

- Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

- (n.d.). chemical label this compound.

- ResearchGate. (n.d.). 3-Methylamino-3-phenylpropan-1-ol.

- SpectraBase. (n.d.). D(+)-2-Amino-3-phenyl-1-propanol.

- Hengyuan Fine Chemical. (n.d.). This compound.

- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

- PharmaCompass. (n.d.). 3-METHYLAMINO-1-PHENYL-1-PROPANOL.

- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.

- PubChem. (n.d.). 1-Propanone, 3-amino-1-phenyl-.

- precisionFDA. (n.d.). 3-METHYLAMINO-1-PHENYL-PROPAN-1-OL, (R)-.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962).

- Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum.

- Fisher Scientific. (n.d.). (S)-3-Amino-3-phenylpropan-1-ol, 95%, 98% ee, Thermo Scientific.

- PubChem. (n.d.). (R)-1-Phenyl-3-propanolamine.

- PubChem. (n.d.). phenylalaninol, (S)-.

Sources

- 1. This compound | C9H13NO | CID 121548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. (R)-3-AMINO-1-PHENYL-PROPAN-1-OL | 138750-31-9 [chemicalbook.com]

- 4. Productdetails-(R)-3-Amino-3-phenylpropan-1-ol [acrotein.com]

- 5. (R)-1-Phenyl-3-propanolamine | C9H13NO | CID 7016858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Amino-3-phenyl-1-propanol, 94% 500 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. chembk.com [chembk.com]

- 8. spectrabase.com [spectrabase.com]

- 9. prepchem.com [prepchem.com]

- 10. 1-Propanone, 3-amino-1-phenyl- | C9H11NO | CID 408565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 12. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. chemical-label.com [chemical-label.com]

- 15. capotchem.cn [capotchem.cn]

- 16. fishersci.nl [fishersci.nl]

Navigating Stereochemistry: A Technical Guide to 3-Amino-1-phenylpropan-1-ol and its Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise control and understanding of stereochemistry are paramount. A molecule's three-dimensional arrangement can dictate its pharmacological activity, with different stereoisomers often exhibiting vastly different efficacy and toxicity profiles. This guide provides an in-depth technical overview of 3-Amino-1-phenylpropan-1-ol, a key chiral building block, and its stereoisomers. As a senior application scientist, this document is structured to provide not just data, but actionable insights into the synthesis, resolution, and analytical characterization of these critical compounds.

The Significance of Chirality in this compound

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, giving rise to two enantiomers: (R)-3-Amino-1-phenylpropan-1-ol and (S)-3-Amino-1-phenylpropan-1-ol. These enantiomers are non-superimposable mirror images of each other, and their distinct spatial arrangements are crucial in the synthesis of several important pharmaceuticals.

Optically active this compound derivatives are vital intermediates for a range of medications, including fluoxetine, nisoxetine, and tomoxetine.[1] The selective synthesis of one enantiomer is often necessary, as different isomers can have varied biological activities and potential side effects.

Below is a diagram illustrating the stereoisomers of this compound.

Caption: Relationship between racemic this compound and its constituent enantiomers.

Core Data Summary: CAS Numbers and Properties

For clarity and ease of reference, the following table summarizes the Chemical Abstracts Service (CAS) numbers for this compound and its common stereoisomers and related derivatives.

| Compound Name | Stereochemistry | CAS Number |

| This compound | Racemic (±) | 5053-63-4[2][3] |

| (R)-3-Amino-1-phenylpropan-1-ol | R-enantiomer | 138750-31-9 |

| (S)-3-Amino-3-phenylpropan-1-ol | S-enantiomer | 82769-76-4[4][5] |

| (1RS)-3-(Methylamino)-1-phenylpropan-1-ol | Racemic, N-methylated | 42142-52-9 |

| (R)-3-(Methylamino)-1-phenylpropan-1-ol | R-enantiomer, N-methylated | Not readily available |

| (S)-3-(Methylamino)-1-phenylpropan-1-ol | S-enantiomer, N-methylated | Not readily available |

Note on Nomenclature: The (S)-enantiomer is frequently listed as (S)-3-Amino-3-phenylpropan-1-ol in chemical supplier databases. While the position of the phenyl group is denoted differently, CAS number 82769-76-4 consistently refers to the (S)-enantiomer of this compound.

Synthesis and Chiral Resolution Strategies

The preparation of enantiomerically pure this compound is a critical step in the synthesis of many active pharmaceutical ingredients. Below are outlines of common synthetic and resolution methodologies.

Synthesis of Racemic this compound

A common route to the racemic mixture involves a Mannich reaction followed by reduction.

Protocol: Synthesis of Racemic this compound

-

Mannich Reaction: Acetophenone is condensed with formaldehyde and a suitable amine (e.g., dimethylamine hydrochloride) to form a β-aminoketone.[6]

-

Reduction: The resulting amino-ketone is then reduced to the corresponding 3-amino-1-phenyl-propan-1-ol.[6] A variety of reducing agents can be employed for this step.

Chiral Resolution of Racemic this compound

Several techniques can be employed to separate the enantiomers from the racemic mixture.

1. Diastereomeric Salt Formation

This classical method relies on the differential solubility of diastereomeric salts.

Protocol: Resolution via Diastereomeric Salt Formation

-

Salt Formation: The racemic this compound is reacted with a chiral acid resolving agent in a suitable solvent.

-

Fractional Crystallization: Due to their different physical properties, one diastereomeric salt will preferentially crystallize from the solution.[7]

-

Isolation: The crystallized salt is isolated by filtration.

-

Liberation of Enantiomer: The desired enantiomer is then liberated from the salt by treatment with a base.

2. Enzymatic Kinetic Resolution

This method utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers.

Protocol: Enzymatic Kinetic Resolution

-

Enzyme Selection: A lipase, such as Candida rugosa lipase, is often used.[7]

-

Acylation: The racemic amino alcohol is incubated with the lipase in the presence of an acylating agent (e.g., isopropenyl acetate).

-

Selective Reaction: The enzyme selectively acylates one enantiomer (e.g., the (S)-enantiomer), leaving the other (the (R)-enantiomer) unreacted.[7]

-

Separation: The unreacted enantiomer can then be separated from the acylated enantiomer by standard chromatographic techniques.[7]

The following diagram illustrates a generalized workflow for the chiral resolution of racemic this compound.

Caption: Workflow for chiral resolution of this compound.

Analytical Techniques for Stereoisomer Separation

The verification of enantiomeric purity is crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a primary technique for this purpose.

Chiral HPLC

-

Principle: Chiral stationary phases (CSPs) contain a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, separation.

-

Application: Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of a sample, ensuring its stereochemical purity.[7]

Other techniques for the separation and analysis of chiral amines and amino acids include:

-

Gas Chromatography (GC): Often requires derivatization of the enantiomers to form diastereomers that can be separated on a non-chiral column.[8]

-

Capillary Electrophoresis (CE): A powerful technique with high separation efficiency and low sample consumption.[9][10]

Pharmacological Relevance

As previously mentioned, the enantiomers of this compound are key building blocks in the synthesis of various pharmaceuticals. For instance, (S)-3-Amino-3-phenylpropan-1-ol is a useful intermediate for the synthesis of dapoxetine.[5][11] The ability to synthesize enantiomerically pure forms of these drugs is critical to maximizing therapeutic effects and minimizing potential side effects associated with the undesired enantiomer.

Conclusion

A thorough understanding of the stereoisomers of this compound is indispensable for researchers and professionals in drug development. This guide has provided a comprehensive overview of the CAS numbers, synthesis, resolution, and analytical techniques associated with this important chiral building block. The provided protocols and workflows offer a foundation for the practical application of this knowledge in a laboratory setting, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

- PrepChem.com. Synthesis of 3-amino-1-phenyl-propan-1-ol.

- Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

- Google Patents. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

- Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.

- PubMed. Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents.

- Pharmaffiliates. CAS No : 82769-76-4 | Product Name : (S)-3-Amino-3-phenylpropan-1-ol.

- Ningbo Inno Pharmchem Co., Ltd. The Role of DL-2-amino-3-phenylpropan-1-ol in Advancing Chiral Chemistry.

- Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.

- Google Patents. Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.

- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity in Pharmaceutical Intermediates: A Case Study on (S)-3-Amino-3-phenylpropan-1-ol.

- MDPI. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System.

- PubMed. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography.

- National Institutes of Health. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent.

- LCGC International. Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.

- LCGC International. Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.

Sources

- 1. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]

- 2. 3-Amino-1-phenyl-propan-1-ol | 5053-63-4 [sigmaaldrich.com]

- 3. 3-AMINO-1-PHENYL-PROPAN-1-OL | 5053-63-4 [chemicalbook.com]

- 4. (S)-3-Amino-3-phenylpropan-1-ol | 82769-76-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. (S)-3-Amino-3-phenylpropan-1-ol | 82769-76-4 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

A Senior Scientist's Guide to the Spectroscopic Analysis of 3-Amino-1-phenylpropan-1-ol Precursors

Introduction

In the landscape of modern pharmaceutical development, 3-Amino-1-phenylpropan-1-ol and its derivatives stand as critical chiral building blocks for the synthesis of several widely-used therapeutic agents, including Fluoxetine, Tomoxetine, and Nisoxetine.[1] The stereochemical and structural purity of this intermediate is paramount, directly influencing the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, rigorous analytical characterization of its synthetic precursors is not merely a procedural step but a foundational requirement for quality control and process optimization.

This technical guide provides an in-depth exploration of the core spectroscopic techniques essential for the structural elucidation and purity assessment of the primary precursors to this compound. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offering field-proven insights into data interpretation. We will focus on the most common and direct precursor, the β-aminoketone 3-Amino-1-phenylpropan-1-one (and its N-substituted analogues), which is typically formed via a Mannich reaction and subsequently reduced to the target amino alcohol.[2][3] By establishing a robust, multi-technique spectroscopic profile of the precursor, researchers can ensure the integrity of their synthetic pathway from its earliest stages.

Section 1: The Synthetic Context & Key Precursor Identification

To effectively analyze a precursor, one must first understand its position within the synthetic workflow. A prevalent and efficient route to this compound involves the Mannich reaction of Acetophenone with formaldehyde and a suitable amine (e.g., dimethylamine), yielding a 3-(Dialkylamino)-1-phenylpropan-1-one intermediate. This β-aminoketone is the pivotal precursor that is then subjected to reduction to form the final product.

The analytical challenge lies in confirming the structure of this aminoketone and differentiating it from the starting materials and the final product. Each spectroscopic method offers a unique piece of the structural puzzle.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Causality: NMR is the most powerful technique for the unambiguous structural determination of organic molecules. For the precursors of this compound, ¹H and ¹³C NMR not only confirm the carbon skeleton and proton environment but also provide definitive proof of the Mannich reaction's success by showing the incorporation of the aminomethyl ethyl chain onto the acetophenone backbone.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 10-20 mg of the purified precursor sample in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), within a 5 mm NMR tube. CDCl₃ is often chosen for its excellent solubilizing power for these types of compounds and its clean spectral window.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to serve as the internal chemical shift reference (δ = 0.00 ppm).[4]

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or greater is recommended for better signal dispersion and resolution).[4]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a spectral width of approximately 0 to 220 ppm.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are necessary due to the low natural abundance of ¹³C and its longer relaxation times.

-

Data Interpretation: Expected Results for 3-(Dimethylamino)-1-phenylpropan-1-one

The key to confirming the precursor's structure is identifying the signals for the newly formed propylene chain and observing the shifts induced by the adjacent carbonyl and amino groups.

| ¹H NMR Data (Predicted) | Signal | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

| Phenyl Protons | Ar-H | 7.4 - 8.0 | Multiplet (m) | 5H | Protons on the aromatic ring, with those ortho to the carbonyl group being the most deshielded. |

| Methylene (α to C=O) | -CH₂- | ~3.3 | Triplet (t) | 2H | Deshielded by the strong electron-withdrawing effect of the adjacent carbonyl group. |

| Methylene (β to C=O) | -CH₂- | ~2.8 | Triplet (t) | 2H | Deshielded by the adjacent nitrogen atom, but less so than the α-methylene group. |

| Methyl Groups | -N(CH₃)₂ | ~2.3 | Singlet (s) | 6H | Protons on the methyl groups attached to the nitrogen. |

| ¹³C NMR Data (Predicted) | Signal | Approx. Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| Carbonyl Carbon | C=O | ~198 | The carbonyl carbon is highly deshielded and appears far downfield, a definitive marker for the ketone. |

| Phenyl Carbons | Ar-C | 128 - 137 | Aromatic carbons appear in their characteristic region. The carbon attached to the carbonyl (ipso-carbon) is distinct. |

| Methylene (β to C=O) | -CH₂-N | ~57 | Carbon is deshielded by the attached nitrogen atom. |

| Methyl Carbons | -N(CH₃)₂ | ~45 | Aliphatic carbons attached to nitrogen. |

| Methylene (α to C=O) | -CH₂-C=O | ~38 | Aliphatic carbon adjacent to the carbonyl group. |

Note: Predicted values are based on established chemical shift theory and data from analogous structures such as 3-(Dimethylamino)-1-phenylpropan-1-ol.[4]

Section 3: Infrared (IR) Spectroscopy: Rapid Functional Group Verification

Expertise & Causality: IR spectroscopy is an indispensable, rapid technique for functional group identification. In this synthetic context, its primary role is to confirm the presence of the precursor's defining feature—the carbonyl (C=O) group—and to monitor its disappearance upon successful reduction to the final alcohol product. This makes IR a powerful tool for real-time reaction monitoring.

Experimental Protocol

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix ~1 mg of the precursor with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, for oils or to obtain a quick spectrum, the neat sample can be pressed between two salt (NaCl or KBr) plates.

-

Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Background Correction: Always run a background spectrum of the empty sample holder (or salt plates) and subtract it from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

Data Interpretation: A Tale of Two Functional Groups

The diagnostic power of IR lies in comparing the spectrum of the precursor to that of the final product.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance in Analysis |

| In Precursor: Carbonyl | C=O Stretch (Aryl Ketone) | 1680 - 1695 | This is the single most important peak. Its presence is definitive proof of the ketone precursor. Its intensity should be strong. |

| Aromatic Ring | C=C Stretch | 1580 - 1600 | Confirms the presence of the phenyl group. |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Confirms the methylene and methyl groups. |

| In Product: Hydroxyl | O-H Stretch (H-bonded) | 3200 - 3600 (Broad) | The appearance of this strong, broad peak signifies the formation of the alcohol product. |

| In Product: Carbonyl | C=O Stretch | Absent | The complete disappearance of the peak around 1685 cm⁻¹ confirms the full reduction of the precursor. |

Note: Reference spectra for related compounds like 3-phenylpropanol confirm the expected regions for these functional groups.[6]

Section 4: Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry provides two critical pieces of information: the exact molecular weight of the precursor, which serves as an absolute confirmation of its elemental formula, and its fragmentation pattern, which corroborates the proposed structure. For instance, observing a fragment resulting from cleavage alpha to the carbonyl group is strong evidence for the aminoketone structure.

Experimental Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the precursor (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Introduce the sample into an Electrospray Ionization (ESI) mass spectrometer. ESI is a soft ionization technique that typically keeps the molecule intact, making it ideal for determining the molecular weight.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion.

Data Interpretation: The Molecular Ion and Its Fragments

For 3-(Dimethylamino)-1-phenylpropan-1-one (Molecular Formula: C₁₁H₁₅NO, Molecular Weight: 177.24 g/mol ):

-

Molecular Ion Peak: In ESI-MS, the primary peak observed will be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 178.2 .

-

Key Fragmentation: While ESI is a soft technique, some fragmentation can occur. In techniques like Electron Ionization (EI-MS) or tandem MS (MS/MS), characteristic fragments are observed that validate the structure. The most likely cleavage occurs alpha to the carbonyl group, a well-established fragmentation pathway for ketones.

Section 5: Integrated Spectroscopic Workflow: A Self-Validating System

No single technique provides the complete picture. A robust analytical protocol relies on the synergy of multiple methods to create a self-validating system. The workflow below illustrates a logical and efficient approach to precursor characterization, ensuring the highest degree of confidence in the material's identity and purity before proceeding with the synthesis.

Conclusion

The spectroscopic analysis of this compound precursors is a critical control point in the synthesis of several important pharmaceuticals. An integrated approach, led by the definitive structural power of NMR and supported by the rapid, confirmatory data from IR and MS, provides a comprehensive and self-validating system for characterization. By understanding the causal links between molecular structure and spectral output, and by implementing the rigorous protocols outlined in this guide, researchers and drug development professionals can ensure the chemical integrity of their synthetic intermediates, paving the way for the successful and safe production of the final API.

References

- Title: Synthesis of 3-amino-1-phenyl-propan-1-ol Source: PrepChem.com URL:[Link]

- Title: US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor Source: Google Patents URL

- Title: KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same Source: Google Patents URL

- Title: this compound | C9H13NO | CID 121548 Source: PubChem URL:[Link]

- Title: CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol Source: Google Patents URL

- Title: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962)

- Title: L 2 Amino 3 phenyl 1 propanol Source: mzCloud URL:[Link]

- Title: Phenol, 3-amino- Source: NIST WebBook URL:[Link]

- Title: 3-Phenylpropanol Source: NIST WebBook URL:[Link]

- Title: Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry Source: Journal of Food and Drug Analysis URL:[Link]

- Title: 3-Methylamino-3-phenylpropan-1-ol Source: National Institutes of Health (NIH) URL:[Link]

- Title: Forensic Chemistry Study: Analysis of Phenylpropanolamine Hydrochloride in Urine by UV-Vis Spectroscopy Source: International Journal of Pharmaceutical Science Invention URL:[Link]

Sources

- 1. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Phenylpropanol [webbook.nist.gov]

A Technical Guide to the Biological Activity of Novel 3-Amino-1-phenylpropan-1-ol Analogs

Introduction

The 3-amino-1-phenylpropan-1-ol scaffold is a cornerstone in medicinal chemistry, serving as a critical intermediate and pharmacophore in a variety of clinically significant drugs. Its structural motif is present in molecules like atomoxetine, a norepinephrine reuptake inhibitor used for ADHD, and fluoxetine, a selective serotonin reuptake inhibitor.[1][2] The versatility of this scaffold allows for extensive chemical modification, leading to the generation of novel analogs with the potential for a wide range of biological activities. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis and, more importantly, the systematic evaluation of the biological activities of these novel compounds, including their antiproliferative, antimicrobial, and enzyme-inhibiting properties.

Synthesis of Novel this compound Analogs: A General Overview

The synthesis of this compound analogs can be achieved through various established chemical pathways. A common and effective method is the Mannich reaction, which involves the condensation of an acetophenone derivative with formaldehyde and a primary or secondary amine to form an amino-ketone. This intermediate is then reduced to the corresponding this compound.[3] Another prevalent approach involves the reduction of a β-amino ketone, such as 3-(methylamino)-1-phenyl-2-propen-1-one, using reducing agents like sodium borohydride in the presence of acetic acid.[4] The optical purity of these analogs is often crucial for their biological activity, necessitating asymmetric synthesis or chiral resolution techniques.[2][5]

Caption: General synthetic workflow for this compound analogs.

Part 1: Evaluation of Antiproliferative and Cytotoxic Activity

A primary area of investigation for novel chemical entities is their potential as anticancer agents.[6] Cytotoxicity assays are fundamental in the early stages of drug discovery to identify compounds that can inhibit the growth of or kill cancer cells.[7]

In Vitro Cytotoxicity Testing: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol: MTT Assay

-

Cell Culture and Seeding:

-

Culture human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in appropriate complete culture medium.[8]

-

Harvest cells that are in the exponential growth phase and seed them into 96-well flat-bottom plates at a predetermined optimal density.[7][9]

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of the novel this compound analogs in a suitable solvent like DMSO.

-

Perform serial dilutions of the compounds to achieve a range of final concentrations.

-

Add the diluted compounds to the appropriate wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[7][8] Include vehicle-only controls.

-

-

MTT Assay Procedure:

-

Data Acquisition and Analysis:

-

Measure the absorbance of the wells at a specific wavelength (e.g., 540 nm) using a microplate reader.[7]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound required to inhibit 50% of cell growth.[7][8]

-

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

Data Presentation: Cytotoxicity

The IC50 values for each analog against different cell lines should be summarized in a table for easy comparison.

| Compound ID | HeLa IC50 (µM) | MCF-7 IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (SI) for MCF-7 |

| Analog 1 | 15.2 | 8.4 | >50 | >5.95 |

| Analog 2 | 22.5 | 12.1 | >50 | >4.13 |

| Analog 3 | 35.8 | 28.9 | >50 | >1.73 |

| Doxorubicin | 0.8 | 0.5 | 2.1 | 4.2 |

Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells. A higher SI indicates greater selectivity for cancer cells.

Part 2: Evaluation of Antimicrobial Activity

Given that various nitrogen-containing heterocyclic compounds exhibit antimicrobial properties, it is worthwhile to screen novel this compound analogs for such activity.[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Microorganism Preparation:

-

Prepare standardized inoculums of test bacteria (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans) in a suitable broth.

-

-

Compound Preparation:

-

Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well containing the diluted compounds.

-

Include positive (microbes with no drug) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

MIC Determination:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[11]

-

Caption: General workflow for antimicrobial screening to determine MIC.

Data Presentation: Antimicrobial Activity

| Compound ID | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Analog 1 | 62.5 | 31.2 | 125 |

| Analog 2 | 125 | 62.5 | >250 |

| Analog 3 | >250 | 125 | >250 |

| Ampicillin | 3.1 | 0.8 | N/A |

Part 3: Evaluation of Enzyme Inhibition Activity

Many drugs exert their therapeutic effects by inhibiting specific enzymes.[12] Therefore, assessing the enzyme inhibitory potential of novel analogs is a crucial step.[13] Inhibition assays are designed to determine if and how a compound affects the activity of a target enzyme.[14]

General Principles of Enzyme Inhibition Assays

An enzyme inhibition assay measures the rate of an enzymatic reaction in the presence and absence of a potential inhibitor. The type of inhibition (e.g., competitive, non-competitive) can also be determined through kinetic studies.[15]

Experimental Protocol: General Enzyme Inhibition Assay

-

Reagent Preparation:

-

Prepare a buffer solution appropriate for the target enzyme.

-

Prepare solutions of the target enzyme, its substrate, and the test compounds.

-

-

Assay Procedure:

-

In a microplate, add the enzyme, buffer, and varying concentrations of the test compound.

-

Pre-incubate this mixture for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the formation of a product or the depletion of the substrate (e.g., via absorbance, fluorescence).

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

-

Caption: Diagram illustrating the principle of enzyme inhibition.

Data Presentation: Enzyme Inhibition

| Compound ID | Target Enzyme A IC50 (µM) | Target Enzyme B IC50 (µM) |

| Analog 1 | 5.6 | >100 |

| Analog 2 | 12.3 | 78.4 |

| Analog 3 | 45.1 | >100 |

| Standard | 0.9 | 1.2 |

Part 4: Preliminary In Vivo Toxicity Assessment

While in vitro assays provide valuable initial data, in vivo studies are essential to evaluate the safety and toxicological profile of promising drug candidates in a whole living organism.[16][17] Early-stage in vivo toxicity testing can help identify potential liabilities and guide further development.[18]

Workflow: Dose-Range Finding Study

A dose-range finding study is an acute toxicity test to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[19]

-

Animal Model Selection: Choose an appropriate animal model (e.g., mice or rats).

-

Dose Administration: Administer single doses of the test compound to different groups of animals at varying concentrations.

-

Observation: Monitor the animals for a set period (e.g., 7-14 days) for clinical signs of toxicity, changes in body weight, and mortality.

-

Necropsy and Histopathology: At the end of the study, perform a gross necropsy and histopathological examination of major organs to identify any treatment-related changes.[16]

Caption: Workflow for a preliminary in vivo dose-range finding study.

Conclusion

The this compound scaffold remains a highly valuable starting point for the development of novel therapeutic agents. A systematic and multi-faceted approach to evaluating the biological activity of new analogs is critical for identifying promising lead compounds. By integrating in vitro assays for cytotoxicity, antimicrobial activity, and enzyme inhibition with preliminary in vivo toxicity studies, researchers can build a comprehensive profile of each new molecule, enabling data-driven decisions in the drug discovery and development process.

References

- BenchChem. (n.d.). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.

- Arbor Assays. (n.d.). The Crucial Role of preclinical toxicology studies in Drug Discovery.

- Biobide. (n.d.). What is an Inhibition Assay?.

- Creative Bioarray. (n.d.). In Vivo Toxicity Study.

- ResearchGate. (n.d.). The role of early in vivo toxicity testing in drug discovery toxicology.

- Vivotecnia. (n.d.). In vivo toxicology studies - Drug development - PK-TK.

- BellBrook Labs. (2023, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.

- Syntheses, Characterization and Antimicrobial Activity of 3-(Aminophenyl)-1,3-Diphenylpropanones, Novel Aza-michael Products. (n.d.).

- A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (n.d.). National Institutes of Health.

- PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol.

- In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.).

- Revvity. (n.d.). Cytotoxicity Assays | Life Science Applications.

- BenchChem. (n.d.). 3-(Methylamino)-1-phenylpropan-1-ol Research Chemical.

- ResearchGate. (2023, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.

- Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

- ResearchGate. (2015, August 7). Update on in vitro cytotoxicity assays for drug development.

- BioIVT. (n.d.). Enzyme Inhibition Studies.

- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

- ResearchGate. (2015, August 5). Syntheses, characterization and antimicrobial activity of 3-(Aminophenyl)-1,3-diphenylpropanones, novel aza-michael products | Request PDF.

- BenchChem. (n.d.). (R)-3-amino-3-phenylpropan-1-ol | 170564-98-4.

- PubMed Central (PMC). (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.

- PubMed. (n.d.). Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents.

- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.

- PubChem. (n.d.). This compound.

- National Institutes of Health. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.

- ResearchGate. (n.d.). (PDF) 3-Methylamino-3-phenylpropan-1-ol.

- Synthesis and Antiproliferative Activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. (n.d.).

- MDPI. (n.d.). In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria.

- PubChem. (n.d.). 3-Amino-2-phenylpropan-1-ol.

- ResearchGate. (n.d.). Model structure of 2-Amino-1-phenyl-1-propanol.

Sources

- 1. benchchem.com [benchchem.com]

- 2. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. opentrons.com [opentrons.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sphinxsai.com [sphinxsai.com]

- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. blog.biobide.com [blog.biobide.com]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. hoeford.com [hoeford.com]

- 17. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 18. researchgate.net [researchgate.net]

- 19. creative-bioarray.com [creative-bioarray.com]

The Pharmacological Profile of 3-Amino-1-phenylpropan-1-ol Derivatives: A Technical Guide

Foreword

The 3-amino-1-phenylpropan-1-ol scaffold represents a cornerstone in modern medicinal chemistry, serving as the foundational structure for a diverse array of pharmacologically active agents. From their critical role in the management of central nervous system disorders to their influence on cardiovascular function, these derivatives have demonstrated a remarkable versatility. This technical guide provides an in-depth exploration of the pharmacological profile of this compound derivatives, intended for researchers, scientists, and drug development professionals. Our focus will be on elucidating the intricate relationship between chemical structure and biological activity, detailing established mechanisms of action, and providing practical, field-proven experimental protocols to empower further research and development in this dynamic area of pharmacology.

Introduction to the this compound Scaffold

The this compound core is characterized by a phenyl ring and a hydroxyl group attached to the first carbon of a propyl chain, with an amino group at the third position. This deceptively simple structure possesses two chiral centers, leading to four possible stereoisomers, a feature of paramount importance for its pharmacological activity. The inherent chirality of these molecules significantly influences their interaction with biological targets, often with one enantiomer exhibiting the desired therapeutic effect while others may be less active or contribute to off-target effects.

This structural motif is a key building block for a range of widely prescribed medications, including the selective norepinephrine reuptake inhibitor (SNRI) atomoxetine, used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), and the selective serotonin reuptake inhibitor (SSRI) fluoxetine, a cornerstone in the management of depression and other mood disorders.[1][2][3] The journey from the basic scaffold to these complex therapeutic agents is a testament to the power of medicinal chemistry in optimizing pharmacological activity through targeted structural modifications.

Mechanism of Action: Modulating Monoamine Neurotransmission

The primary pharmacological activity of many this compound derivatives lies in their ability to modulate monoamine neurotransmission by inhibiting the reuptake of norepinephrine (NE) and/or serotonin (5-HT) from the synaptic cleft.[1][2] This inhibition of the norepinephrine transporter (NET) and the serotonin transporter (SERT) leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing their signaling.

Inhibition of the Norepinephrine Transporter (NET)

A significant number of derivatives, such as atomoxetine and nisoxetine, are potent and selective inhibitors of NET.[1][2][4] By blocking the reuptake of norepinephrine, these compounds effectively amplify noradrenergic signaling in the brain. This enhanced signaling is believed to be the primary mechanism underlying their therapeutic efficacy in conditions like ADHD, where norepinephrine plays a crucial role in attention and executive function.

Inhibition of the Serotonin Transporter (SERT)

Other derivatives, most notably fluoxetine, exhibit high affinity and selectivity for SERT.[2] Inhibition of serotonin reuptake is a well-established mechanism for the treatment of depression, anxiety disorders, and obsessive-compulsive disorder. The sustained elevation of synaptic serotonin levels helps to rectify imbalances in serotonergic neurotransmission that are thought to contribute to these conditions.

Dual and Triple Reuptake Inhibition

The versatility of the this compound scaffold allows for the development of compounds with mixed inhibitory profiles. Researchers have explored derivatives that act as dual serotonin-norepinephrine reuptake inhibitors (SNRIs) or even triple reuptake inhibitors, also targeting the dopamine transporter (DAT).[1] This polypharmacological approach holds promise for treating a broader spectrum of CNS disorders.

Structure-Activity Relationships (SAR): A Systematic Exploration

The pharmacological profile of this compound derivatives is exquisitely sensitive to structural modifications. Understanding these structure-activity relationships is critical for the rational design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

The Importance of Chirality

As previously mentioned, the stereochemistry at both chiral centers is a critical determinant of activity. For instance, (R)-atomoxetine is the active enantiomer responsible for NET inhibition.[1] The specific spatial arrangement of the phenyl, hydroxyl, and amino groups dictates the precise fit into the binding pocket of the target transporter.

Substitution on the Phenyl Ring

Modifications to the phenyl ring have a profound impact on both potency and selectivity.

-

Position of Substitution: The position of substituents on the phenyl ring can dramatically alter the pharmacological profile. For example, in fluoxetine, the trifluoromethyl group is at the 4-position, which is crucial for its high affinity and selectivity for SERT.[2]

-

Nature of the Substituent: The electronic and steric properties of the substituent are also key. Electron-withdrawing groups, such as the trifluoromethyl in fluoxetine, can enhance binding to SERT. In contrast, the 2-methylphenoxy group in atomoxetine is a key feature for its potent NET inhibition.[5]

Modifications of the Amino Group

The nature of the substituent(s) on the nitrogen atom influences both potency and selectivity.

-

N-Methylation: N-methylation is a common feature in many active derivatives, including atomoxetine and fluoxetine.[1][2] This modification can enhance binding affinity for the target transporter.

-

Larger N-Substituents: The introduction of larger alkyl or aryl groups on the nitrogen can lead to a decrease in potency or a shift in selectivity.

Alterations to the Propanol Backbone

Modifications to the three-carbon chain are generally less tolerated, as this backbone provides the optimal spacing and orientation of the key pharmacophoric elements. However, some constrained analogues have been synthesized to improve metabolic stability.[6][7]

Broader Pharmacological Effects

While the primary focus is often on monoamine transporter inhibition, this compound derivatives can exert other pharmacological effects.

Cardiovascular Effects

Given their impact on norepinephrine levels, it is not surprising that some derivatives can have cardiovascular effects. Increased norepinephrine can lead to elevations in blood pressure and heart rate.[8][9] While newer, more selective agents have a more favorable cardiovascular profile, this remains an important consideration in their development and clinical use.[4][10] Phenylpropanolamine (PPA) itself has been associated with an increased risk of hemorrhagic stroke, leading to its withdrawal from many markets.[11][12][13][14][15]

Sodium Channel Blockade

Some derivatives of the related 3-amino-1-propiophenone structure have been investigated as hypolipidemic agents. While not a primary focus of this guide, it highlights the potential for this chemical class to interact with other biological targets.

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives are critical to their clinical utility.

Absorption and Distribution

Most orally administered drugs in this class are well-absorbed.[16][17] They are generally lipophilic and can cross the blood-brain barrier to exert their effects on the central nervous system. Plasma protein binding is often high.[17]

Metabolism

The metabolism of these compounds is often complex and can be influenced by genetic polymorphisms in drug-metabolizing enzymes.

-

Cytochrome P450 (CYP) Enzymes: The primary route of metabolism for many of these derivatives is through oxidation by CYP enzymes, particularly CYP2D6.[16][17][18][19]

-

Genetic Polymorphisms: The activity of CYP2D6 can vary significantly between individuals, leading to "poor metabolizers" and "extensive metabolizers." This can result in substantial differences in drug exposure and, consequently, efficacy and side effects.[16][17][18] For example, poor metabolizers of atomoxetine can have up to 10-fold higher plasma concentrations compared to extensive metabolizers.[17]

-

Active Metabolites: Metabolism can sometimes lead to the formation of active metabolites. For example, fluoxetine is metabolized to norfluoxetine, which is also a potent SSRI with a longer half-life.

Quantitative Pharmacological Data

To facilitate a comparative understanding of the pharmacological profiles of various this compound derivatives, the following table summarizes key quantitative data.

| Compound | Primary Target(s) | Ki (nM) for NET | Ki (nM) for SERT | Ki (nM) for DAT | Reference(s) |

| Atomoxetine | NET | 1.1 | >1000 | >1000 | [16] |

| Nisoxetine | NET | Potent | - | - | [3] |

| Fluoxetine | SERT | - | Potent | - | [2] |

| (2R,3S)-1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol | NET | 28 (IC50) | 364 (IC50) | >1000 (IC50) | [20] |

Note: Data are compiled from various sources and experimental conditions may differ. This table is intended for comparative purposes.

Experimental Protocols

To support further research in this area, detailed protocols for key in vitro assays are provided below.

Radioligand Binding Assay for the Norepinephrine Transporter (NET)

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human norepinephrine transporter.

Materials and Reagents:

-

HEK293 cells stably expressing the human NET

-

[³H]-Nisoxetine (radioligand)

-

Desipramine (reference compound)

-

Test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation fluid

-

Microplate harvester

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize HEK293-hNET cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine the protein concentration using a suitable assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell membranes, [³H]-Nisoxetine, and binding buffer.

-

Non-specific Binding: Cell membranes, [³H]-Nisoxetine, and a high concentration of desipramine (e.g., 10 µM).

-

Competitive Binding: Cell membranes, [³H]-Nisoxetine, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a microplate harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Radioligand Binding Assay Workflow:

Caption: Workflow for a radioligand binding assay to determine compound affinity for NET.

Whole-Cell Patch-Clamp Assay for Sodium Channel Blockade

This protocol provides a method to assess the inhibitory effects of this compound derivatives on voltage-gated sodium channels.

Materials and Reagents:

-

Cells expressing voltage-gated sodium channels (e.g., HEK293 cells stably expressing Nav1.5)

-

External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose, pH 7.4)

-

Internal solution (e.g., containing in mM: 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, pH 7.2)

-

Test compounds

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Borosilicate glass capillaries for patch pipettes

Procedure:

-

Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.

-

Voltage-Clamp Recordings: Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV). Apply depolarizing voltage steps (e.g., to 0 mV) to elicit sodium currents.

-

Compound Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the test compound at various concentrations.

-

Data Acquisition: Record the sodium currents in the absence and presence of the test compound.

-

Data Analysis: Measure the peak sodium current amplitude at each test compound concentration. Plot the percentage of current inhibition against the logarithm of the compound concentration and fit the data with a Hill equation to determine the IC50 value.

Diagram of Whole-Cell Patch-Clamp Workflow:

Caption: Step-by-step workflow for a whole-cell patch-clamp experiment.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of drugs targeting monoamine transporters. The extensive body of research on derivatives such as atomoxetine and fluoxetine has provided invaluable insights into the treatment of various CNS disorders. The future of research in this area will likely focus on several key aspects:

-

Enhanced Selectivity: The development of compounds with even greater selectivity for their primary target to minimize off-target side effects.

-

Novel Pharmacological Profiles: The exploration of derivatives with unique combinations of activities, such as dual or triple reuptake inhibitors, to address complex and treatment-resistant conditions.

-

Improved Pharmacokinetics: The design of compounds with optimized metabolic profiles to reduce variability in patient response and minimize drug-drug interactions.

-

Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other therapeutic areas where modulation of monoamine signaling may be beneficial.

The continued application of rational drug design principles, guided by a deep understanding of the structure-activity relationships and mechanisms of action discussed in this guide, will undoubtedly lead to the discovery of the next generation of innovative medicines based on the versatile this compound scaffold.

References

- Sauer, J. M., et al. (2003). Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. Journal of Personalized Medicine, 3(4), 320-335. [Link]

- Hwang, J., et al. (2022). Norepinephrine reuptake inhibitors and risk of antihypertensive treatment intensification and major adverse cardiovascular events in patients with stable hypertension and depression. Pharmacotherapy, 42(6), 472-482. [Link]

- U.S. Food and Drug Administration. (2002). Clinical Pharmacology and Biopharmaceutics Review(s)

- Kim, H. L., et al. (2020). Comparison of risk of cardiovascular disease related adverse events between selective serotonin reuptake inhibitor users and serotonin norepinephrine reuptake inhibitor users in Korean adult patients with depression: retrospective cohort study. Epidemiology and Health, 42, e2020008. [Link]

- Axol Bioscience. (n.d.).

- Wikipedia. (2023). PPPA (drug). [Link]

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

- Lake, C. R., et al. (1990). Adverse drug effects attributed to phenylpropanolamine: a review of 142 case reports. The American journal of medicine, 89(2), 195-208. [Link]

- PharmGKB. (n.d.).

- Sauer, J. M., et al. (2005). Clinical pharmacokinetics of atomoxetine. Clinical pharmacokinetics, 44(6), 571-590. [Link]

- NHS. (n.d.). Antidepressants. [Link]

- Patsnap Synapse. (2024).

- Cleveland Clinic. (2022). Norepinephrine: What It Is, Function, Deficiency & Side Effects. [Link]

- Drugs.com. (n.d.). Phenylpropanolamine Side Effects: Common, Severe, Long Term. [Link]

- Limbird, L. E. (1988). Radioligand binding methods: practical guide and tips. The American journal of physiology, 255(5 Pt 1), E535-E543. [Link]

- U.S. Food and Drug Administration. (2015). FDA ISSUES PUBLIC HEALTH WARNING ON PHENYLPROPANOLAMINE. [Link]

- Dilsaver, S. C., et al. (1989). Complications of phenylpropanolamine. American family physician, 39(4), 201-206. [Link]

- PubChem. (n.d.). Phenylpropanolamine. [Link]

- Nakachi, O., et al. (1993). Structure-activity relationships of dopamine- and norepinephrine-uptake inhibitors. Chemical & pharmaceutical bulletin, 41(5), 886-891. [Link]

- Hudson, S., et al. (2008). Structure-activity relationships of chiral selective norepinephrine reuptake inhibitors (sNRI) with increased oxidative stability. Bioorganic & medicinal chemistry letters, 18(16), 4491-4494. [Link]

- Kase, M., et al. (1987). Phenylpropanolamine: an over-the-counter drug causing central nervous system vasculitis and intracerebral hemorrhage. Case report and review. Neurosurgery, 20(6), 969-974. [Link]

- Hudson, S., et al. (2008). Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with a heterocyclic ring constraint. Bioorganic & medicinal chemistry letters, 18(16), 4495-4498. [Link]

- Li, A., et al. (2023).

- Genicot, M. J., et al. (2008). Discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols. Bioorganic & medicinal chemistry letters, 18(16), 4487-4490. [Link]

- ResearchGate. (n.d.). Structure−Activity Relationships of the Cycloalkanol Ethylamine Scaffold: Discovery of Selective Norepinephrine Reuptake Inhibitors. [Link]

- Laruelle, M. (2000). Radioligand Binding Studies. In: Neuroscience Methods. Springer, Berlin, Heidelberg. [Link]

- PubChem. (n.d.).

- Ibrahim, M. M., et al. (2012). 3-Methyl-amino-3-phenyl-propan-1-ol. Acta crystallographica. Section E, Structure reports online, 68(Pt 10), o2857. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Patch Clamp Assay - A detailed step-by-step description of the standard patch clamp protocol | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of risk of cardiovascular disease related adverse events between selective serotonin reuptake inhibitor users and serotonin norepinephrine reuptake inhibitor users in Korean adult patients with depression: retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atomoxetine | C17H21NO | CID 54841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of chiral selective norepinephrine reuptake inhibitors (sNRI) with increased oxidative stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with a heterocyclic ring constraint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are the side effects of Norepinephrine Bitartrate? [synapse.patsnap.com]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. Norepinephrine reuptake inhibitors and risk of antihypertensive treatment intensification and major adverse cardiovascular events in patients with stable hypertension and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. fda.gov [fda.gov]

- 13. Complications of phenylpropanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenylpropanolamine | C9H13NO | CID 10297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Phenylpropanolamine: an over-the-counter drug causing central nervous system vasculitis and intracerebral hemorrhage. Case report and review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Clinical pharmacokinetics of atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. ClinPGx [clinpgx.org]

- 20. Discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Amino-1-phenylpropan-1-ol: A Cornerstone Chiral Building Block in Modern Organic Synthesis

Abstract

In the landscape of asymmetric synthesis, the strategic use of chiral building blocks derived from the "chiral pool" is a paramount strategy for constructing complex, enantiomerically pure molecules.[1][2] Among these, 3-amino-1-phenylpropan-1-ol and its derivatives stand out as exceptionally versatile and valuable synthons. This γ-amino alcohol scaffold is the structural linchpin for a range of blockbuster pharmaceuticals, including selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs).[3] This guide provides an in-depth exploration of this compound, focusing on its stereoselective synthesis, physicochemical properties, and critical applications in the development of active pharmaceutical ingredients (APIs). We will dissect field-proven experimental protocols and the underlying mechanistic principles that empower researchers, chemists, and drug development professionals to leverage this building block to its full potential.

The Strategic Importance of this compound

The value of this compound lies in its bifunctional nature—possessing both an amine and a hydroxyl group—and, most importantly, the stereocenter at the carbinol carbon. This inherent chirality is directly incorporated into the final target molecule, making the efficient, stereocontrolled synthesis of the building block itself the first critical step in a larger synthetic campaign.[4] It serves as a quintessential example of the chiral pool approach, where a readily accessible, enantiopure compound is used as a starting point to impart chirality to a target structure.[1][2]

Optically active this compound derivatives are crucial intermediates for a variety of important pharmaceuticals, most notably:

-

(S)-Fluoxetine: The active enantiomer of the widely known antidepressant, Prozac®.[4]

-

(R)-Atomoxetine: A non-stimulant medication used for the treatment of ADHD, marketed as Strattera®.[5][6]

-

Nisoxetine and Tomoxetine: Related compounds that also feature the this compound core structure.[3]

The high purity of this intermediate is of utmost importance, as even minor enantiomeric impurities can lead to reduced therapeutic efficacy or undesirable side effects in the final drug product.[7]

Physicochemical Properties

A clear understanding of a building block's physical properties is essential for its practical application in a laboratory setting.

| Property | Value | Source |

| Appearance | White to off-white solid/powder | [1] |

| Molecular Formula | C₉H₁₃NO | [8] |

| Molecular Weight | 151.21 g/mol | [8] |

| CAS Number (Racemate) | 5053-63-4 | [8] |